molecular formula C17H33N3O7 B13845976 tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B13845976
M. Wt: 391.5 g/mol
InChI Key: LOSGIIHDJYPBHI-DIAXPKBXSA-N
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Description

tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is a complex organic compound with a variety of functional groups, including amino, hydroxyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.

    Formation of the Carbamate Group: The protected intermediate is then reacted with tert-butyl chloroformate (t-BOC) to introduce the carbamate group.

    Amidation: The aminohexanoic acid is coupled with the intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving carbamate and amide groups. It can also serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine

In medicine, the compound has potential applications as a drug candidate or a drug delivery agent. Its ability to form stable amide and carbamate bonds makes it a suitable candidate for modifying drug molecules to improve their stability and bioavailability.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The amide and hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is similar to other carbamate-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H33N3O7

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl N-[(2R,3R,4R,5S,6R)-2-(6-aminohexanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C17H33N3O7/c1-17(2,3)27-16(25)20-12-14(24)13(23)10(9-21)26-15(12)19-11(22)7-5-4-6-8-18/h10,12-15,21,23-24H,4-9,18H2,1-3H3,(H,19,22)(H,20,25)/t10-,12-,13-,14-,15-/m1/s1

InChI Key

LOSGIIHDJYPBHI-DIAXPKBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O

Origin of Product

United States

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